1-(4-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
説明
特性
IUPAC Name |
12-(4-fluorophenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O2/c25-16-6-8-17(9-7-16)28-24-18-12-21-22(30-11-10-29-21)13-20(18)26-14-19(24)23(27-28)15-4-2-1-3-5-15/h1-9,12-14H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELBJDGZPZAODN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=CC=C5)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(4-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and the underlying mechanisms through which it exerts its effects.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of various precursors under controlled conditions. The general synthetic route includes:
- Formation of the pyrazole core : This is typically achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds.
- Cyclization to form the dioxino and quinoline structures : Subsequent reactions involve cyclization steps that incorporate fluorinated phenyl groups.
Anticancer Activity
Research indicates that compounds similar to 1-(4-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often target pathways involved in cell proliferation and survival. In particular, they have been shown to inhibit PI3K enzymes, which play a crucial role in cancer cell signaling and metabolism .
- Case Studies : A study demonstrated that related quinoline derivatives exhibited IC50 values as low as 0.45 μM against certain cancer cell lines . This suggests that the target compound may possess similar or enhanced potency.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- In Vitro Studies : Several related compounds have shown effectiveness against various bacterial strains and fungi. The presence of fluorinated phenyl groups is often correlated with increased antimicrobial activity due to enhanced lipophilicity and interaction with microbial membranes .
Anti-inflammatory Effects
Compounds in this class have also been reported to exhibit anti-inflammatory effects:
- Mechanisms : They may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in models of chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
- Fluorination : The introduction of fluorine atoms has been shown to enhance lipophilicity and biological activity.
- Substituent Variations : Modifications on the phenyl rings can lead to significant changes in potency and selectivity against various biological targets.
Data Summary
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues
Key structural variations among pyrazolo[4,3-c]quinolines include substituent type, position, and fused ring systems:
Pharmacological Activity
- Anti-inflammatory Activity: The target compound’s fluorophenyl group may enhance COX-2 or PDE4 inhibition compared to non-fluorinated analogues. Compound 2a showed potent NO inhibition (IC50 = 0.39 µM) but high cytotoxicity, whereas electron-donating groups (e.g., OH, OMe in 2b, 2c) reduced activity .
- Anticancer/Anti-angiogenic Activity: Pyrazolo[4,3-c]quinolines with fused rings (e.g., 1,4-dioxino) exhibit improved anti-angiogenic profiles. Christodoulou’s derivatives inhibited endothelial cell proliferation and tumor growth in vitro .
Pharmacokinetic and Toxicity Profiles
- Solubility: The 1,4-dioxino ring in the target compound and analogues (e.g., –8) likely enhances aqueous solubility compared to non-fused derivatives .
- Cytotoxicity: Substituents critically influence toxicity. Amino groups (e.g., 2a) increase potency but also cytotoxicity, whereas fluorinated aryl groups may reduce off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
